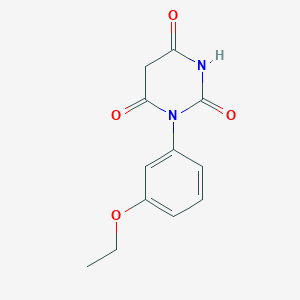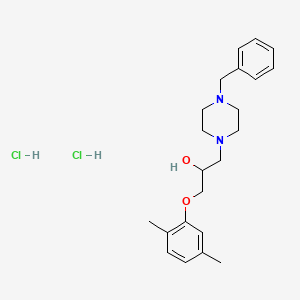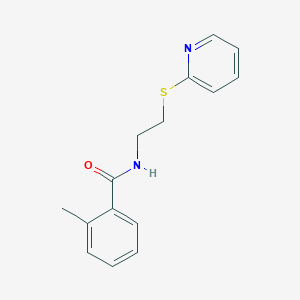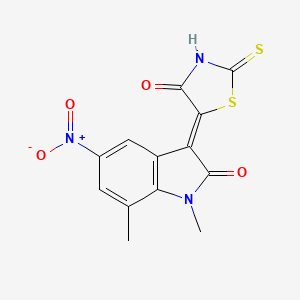
1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with an ethoxyphenyl group at the 1-position. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Méthodes De Préparation
The synthesis of 1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethoxybenzaldehyde and barbituric acid.
Condensation Reaction: The 3-ethoxybenzaldehyde undergoes a condensation reaction with barbituric acid in the presence of a base such as sodium ethoxide. This reaction forms the desired pyrimidinetrione derivative.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent at a temperature of around 60-70°C for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the pyrimidine ring and formation of simpler products.
Applications De Recherche Scientifique
1-(3-Ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. For example, it may inhibit the NF-kB pathway, leading to reduced inflammation and cell death.
Comparaison Avec Des Composés Similaires
1-(3-Ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be compared with other pyrimidine derivatives:
Similar Compounds: Examples include 1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and 1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Uniqueness: The presence of the ethoxy group at the 3-position of the phenyl ring imparts unique chemical and biological properties to the compound, making it distinct from other pyrimidine derivatives.
Propriétés
IUPAC Name |
1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-9-5-3-4-8(6-9)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXKBBHKKZRRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4948479.png)
![3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B4948486.png)

![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4948519.png)

![2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol](/img/structure/B4948531.png)
![2-(piperazin-1-yl)-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethanamine](/img/structure/B4948536.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)
![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(3,4-dimethoxyphenyl)ethanone hydrobromide](/img/structure/B4948567.png)

methyl]amine](/img/structure/B4948574.png)

